9,9-Dimethyl-N,N-bis(4-methylphenyl)-9H-fluoren-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9-Dimethyl-N,N-bis(4-methylphenyl)-9H-fluoren-3-amine is a useful research compound. Its molecular formula is C29H27N and its molecular weight is 389.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Dimethyl-N,N-bis(4-methylphenyl)-9H-fluoren-3-amine typically involves the reaction of appropriate fluorenone derivatives with aromatic amines under specific chemical conditions. One common method includes the use of a palladium-catalyzed amination reaction, where the fluorenone derivative is reacted with an aromatic amine in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
9,9-Dimethyl-N,N-bis(4-methylphenyl)-9H-fluoren-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Various amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
9,9-Dimethyl-N,N-bis(4-methylphenyl)-9H-fluoren-3-amine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Mechanism of Action
The mechanism of action of 9,9-Dimethyl-N,N-bis(4-methylphenyl)-9H-fluoren-3-amine involves its interaction with specific molecular targets and pathways. In the context of OLEDs, the compound functions by emitting light when an electric current passes through it. The molecular structure allows for efficient electron and hole transport, leading to the recombination of charge carriers and the emission of light.
Comparison with Similar Compounds
Similar Compounds
- 9,9-Dimethyl-N,N-bis(4-methylphenyl)-9H-fluoren-2-amine
- 9,9-Dimethyl-N,N-bis(4-methylphenyl)-9H-fluoren-4-amine
Uniqueness
Compared to similar compounds, 9,9-Dimethyl-N,N-bis(4-methylphenyl)-9H-fluoren-3-amine is unique due to its specific molecular structure, which provides distinct electronic properties. This uniqueness makes it particularly suitable for use in OLEDs and other electronic applications, where precise control over electronic and optical properties is essential .
Properties
CAS No. |
209268-75-7 |
---|---|
Molecular Formula |
C29H27N |
Molecular Weight |
389.5 g/mol |
IUPAC Name |
9,9-dimethyl-N,N-bis(4-methylphenyl)fluoren-3-amine |
InChI |
InChI=1S/C29H27N/c1-20-9-13-22(14-10-20)30(23-15-11-21(2)12-16-23)24-17-18-28-26(19-24)25-7-5-6-8-27(25)29(28,3)4/h5-19H,1-4H3 |
InChI Key |
LITITFGAAWWMMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC4=C(C=C3)C(C5=CC=CC=C54)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.